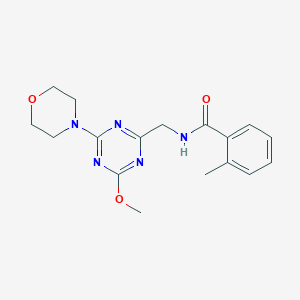

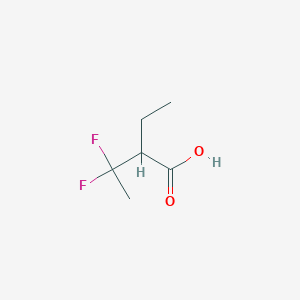

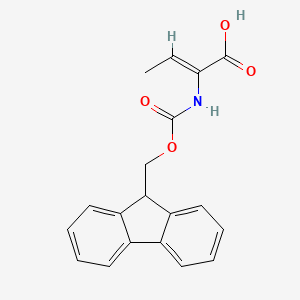

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential therapeutic applications. MMB-2201 is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system.

Applications De Recherche Scientifique

Antimicrobial Activities

One of the key applications of this compound is in the development of novel antimicrobial agents. The structural modification of triazine derivatives, including those similar to N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide, has been shown to produce compounds with significant antimicrobial properties. For instance, triazole derivatives synthesized from various ester ethoxycarbonylhydrazones and primary amines, including morpholine components, exhibited good to moderate activities against a range of microorganisms (Bektaş et al., 2007).

Cancer Research

In cancer research, the manipulation of triazine structures has led to the synthesis of compounds that show potential as anticancer agents. The incorporation of morpholine and other substituents into the triazine ring has resulted in derivatives that accumulate in cancer cells and exhibit higher cytotoxicity compared to other compounds. This suggests the possible use of such compounds in targeted cancer therapies (Jin et al., 2018).

Corrosion Inhibition

The triazine derivatives have also found applications in corrosion inhibition. The presence of electron-donating functional groups, similar to those in this compound, enhances the corrosion inhibition efficiency of these compounds on metals in corrosive environments. This application is crucial in industrial settings to protect metals from degradation, showcasing the compound's utility beyond biomedical applications (Singh et al., 2018).

Propriétés

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-12-5-3-4-6-13(12)15(23)18-11-14-19-16(21-17(20-14)24-2)22-7-9-25-10-8-22/h3-6H,7-11H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOFZMLCHXNNOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2729297.png)

![1-((1R,5S)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2729304.png)

![7-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2729305.png)

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone](/img/structure/B2729306.png)

![4-Chloro-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2729308.png)